molecular formula C13H14F3NO2 B13153526 ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

Cat. No.: B13153526
M. Wt: 273.25 g/mol
InChI Key: AZJSBEYEWMJLGO-CABZTGNLSA-N
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Description

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a trifluoromethyl-substituted pyridine ring and an ethyl ester group.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-3-19-11(18)9-6-12(9,2)8-4-5-10(17-7-8)13(14,15)16/h4-5,7,9H,3,6H2,1-2H3/t9-,12-/m0/s1

InChI Key

AZJSBEYEWMJLGO-CABZTGNLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@]1(C)C2=CN=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CC1(C)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

This compound is a building block for synthesizing complex molecules in chemistry and a tool for studying biological processes. It is also utilized in producing advanced materials and agrochemicals.

Chemical Reactions

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific products depend on reaction conditions and reagents.

This compound has potential biological activities, with its trifluoromethyl group enhancing its binding affinity to molecular targets, thus modulating biochemical pathways.

Anticancer Activity

This compound has shown anticancer potential by inhibiting various cancer cell lines. The compound exhibited strong antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines without significant toxicity to normal cells.

Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
H1975 (NSCLC)5.3EGFR T790M inhibition
PC98.3EGFR kinase inhibition
SNU1677.4Anti-proliferative effects

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Synthesis Methods
Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate (Target) C₁₄H₁₅F₃NO₂ 6-(Trifluoromethyl)pyridin-3-yl, methyl, ethyl ester 298.27 Not reported (inferred high lipophilicity) Likely via cyclopropanation or coupling
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate C₁₂H₁₂F₂O₂ 3,4-Difluorophenyl, ethyl ester 226.22 Density: 1.3 g/cm³; B.P.: 262.7°C Palladium-catalyzed cross-coupling
Methyl (1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate C₂₀H₁₄F₃N₂O₄ 6-(Trifluoromethyl)pyridin-3-yl, dioxoisoindolinyl, methyl ester 412.33 Yellow oil; 28% yield Arylation procedure with acetic acid
rel-Methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate C₆H₁₀O₃ Hydroxymethyl, methyl ester 130.14 Not reported; stored at 2–8°C Diastereoselective nucleophilic addition
Ethyl (1SR,2RS,3SR)-2-diethoxymethyl-3-(ethylsulfanyl)cyclopropane-1-carboxylate C₁₃H₂₂O₃S Diethoxymethyl, ethylsulfanyl, ethyl ester 270.38 Characterized via IR, NMR, MS Thiol-ene addition reactions

Key Observations:

Substituent Effects on Properties :

  • The trifluoromethylpyridine group in the target compound likely increases its lipophilicity compared to the difluorophenyl analog (), which has a lower molecular weight (226.22 vs. 298.27) and lower boiling point (262.7°C).
  • Ester Groups : Methyl esters (e.g., ) generally exhibit lower molecular weights and altered solubility compared to ethyl esters.

Synthetic Strategies :

  • The target compound’s pyridinyl group may be introduced via boronic acid coupling (as in ’s pyrimidine synthesis) or cyclopropanation of pre-functionalized alkenes .
  • Stereoselectivity : Diastereoselective methods () highlight the importance of reaction conditions in controlling cyclopropane stereochemistry.

Potential Applications: Trifluoromethylpyridine derivatives are prevalent in agrochemicals (e.g., insecticides) and pharmaceuticals due to their resistance to metabolic degradation . The difluorophenyl analog () may serve as a lead compound for anti-inflammatory agents, given the bioactivity of related cyclopropane fatty acids .

Biological Activity

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C13H14F3NO2
  • Molecular Weight : 273.25 g/mol
  • Structure : The compound features a cyclopropane core substituted with an ethyl ester and a trifluoromethyl pyridine moiety, which contributes to its unique biological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
H1975 (NSCLC)5.3EGFR T790M inhibition
PC98.3EGFR kinase inhibition
SNU1677.4Anti-proliferative effects

In particular, it was found to exhibit strong antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines without significant toxicity to normal cells .

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against the FGFR1 kinase:

Enzyme IC50 (nM) Comments
FGFR115.0Good enzymatic inhibition
Pim Kinases0.03 - 0.11Selective inhibition with low cytotoxicity

This selective inhibition suggests a potential role in targeted cancer therapies .

Study 1: Efficacy in Tumor Models

A study conducted on xenograft models demonstrated that this compound significantly delayed tumor growth compared to control groups. The compound was administered at varying dosages, and the results indicated a dose-dependent response in tumor reduction.

Study 2: Safety Profile

In safety assessments involving murine models, the compound exhibited no acute toxicity at doses up to 400 mg/kg. Long-term studies are ongoing to evaluate chronic exposure effects and potential side effects associated with prolonged use .

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • EGFR Pathway : Inhibition of EGFR mutations associated with NSCLC.
  • FGFR Pathway : Targeting fibroblast growth factor receptors involved in tumor angiogenesis and proliferation.

Q & A

Q. What are the key synthetic strategies for constructing cyclopropane-containing compounds like ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate?

Cyclopropane synthesis often involves diastereoselective additions or cyclopropanation reactions. For example, sulfur nucleophiles (e.g., thiols) can be added to cyclopropene precursors under controlled conditions to introduce functional groups while preserving stereochemistry . Optimizing solvent choice (e.g., anhydrous acetonitrile or THF) and reaction temperature is critical for achieving high diastereoselectivity. Catalytic methods using transition metals (e.g., Ir-based catalysts in flow chemistry) may also enable stereocontrol in multi-step syntheses .

Q. How can researchers verify the stereochemistry and purity of this compound?

Comprehensive characterization is essential:

  • NMR : 1H^1H and 13C^{13}C NMR can confirm stereochemistry by analyzing coupling constants and splitting patterns (e.g., cyclopropane ring protons typically show distinct splitting due to ring strain) .
  • X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals (as demonstrated for structurally related cyclopropane derivatives) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl-containing compounds .
  • Elemental analysis : Ensures stoichiometric purity .

Q. What are common challenges in synthesizing trifluoromethyl-substituted pyridine derivatives?

The electron-withdrawing trifluoromethyl group can deactivate the pyridine ring, complicating nucleophilic substitutions. Strategies include:

  • Using pre-functionalized pyridine precursors (e.g., 6-(trifluoromethyl)pyridin-3-yl derivatives) to avoid late-stage fluorination .
  • Protecting reactive sites during cyclopropane ring formation to prevent side reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting the reactivity of this cyclopropane derivative?

Density Functional Theory (DFT) calculations can model:

  • Ring strain : Quantify strain energy in the cyclopropane ring to predict sites of reactivity (e.g., susceptibility to ring-opening reactions) .
  • Transition states : Optimize reaction pathways for stereoselective modifications (e.g., nucleophilic additions to the cyclopropane) .
  • Electronic effects : Analyze the electron-deficient nature of the trifluoromethylpyridine moiety to guide functionalization strategies .

Q. What methodologies improve reaction yields in low-yielding steps (e.g., <25%) during synthesis?

  • Catalyst screening : Test alternative catalysts (e.g., Pd, Ir, or Cu complexes) to enhance turnover in coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) may stabilize intermediates in cyclopropanation steps .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer and reproducibility in exothermic or air-sensitive reactions .

Q. How can researchers resolve contradictions in spectroscopic data for undercharacterized intermediates?

  • Multi-technique validation : Cross-reference NMR, IR, and MS data to confirm functional groups. For example, IR can detect ester carbonyl stretches (~1700 cm1^{-1}), while MS confirms molecular ions .
  • Scalable purification : Use preparative HPLC or recrystallization to isolate pure intermediates before characterization .

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